molecular formula C7H8N2O3 B1404617 4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester CAS No. 1416447-68-1

4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester

Cat. No. B1404617
M. Wt: 168.15 g/mol
InChI Key: LLSCXYAFPBDHMX-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester, also known as M76, is an organic compound that is widely used in the chemical industry . It is a derivative of pyrazinecarboxylic acid and is used in a variety of applications, including as a catalyst, a solvent, and a corrosion inhibitor . The molecular formula of this compound is C7H8N2O3 and it has a molecular weight of 168.15 g/mol.


Synthesis Analysis

The classic route to methyl 4,5-dihydro-5-oxo-2-pyrazinecarboxylate involves the condensation of 2-pyrazinecarboxylic acid with formaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride . Another method involves hydrolyzing the corresponding ester with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of a catalyst, such as zinc chloride or aluminum chloride .


Molecular Structure Analysis

The molecular structure of 4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester can be represented by the InChI code: 1S/C7H8N2O3/c1-12-7(11)5-6(8)10-4(9)2-3-5/h2H,1H3,(H3,8,10,11) .


Chemical Reactions Analysis

The reaction mixture was concentrated in vacuo, and the residue was recrystallised from methanol (400ml_) to give 71 g (464mmol) of the title compound in 65% yield .

Scientific Research Applications

Synthesis and Chemical Reactions

  • A novel synthetic method for creating 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters was developed through a one-pot condensation process involving aldehydes, amines, and 3-dimethylamino-2-isocyano-acrylic acid methyl ester, demonstrating the versatility and potential of such compounds in organic synthesis (Illgen et al., 2004).
  • In a study on the synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, the researchers synthesized these compounds from methyl esters of aroylpyruvic acids, urea, and substituted benzaldehydes, highlighting the application of similar pyrazine derivatives in complex organic reactions (Gein et al., 2009).

Medicinal Chemistry and Pharmacological Studies

  • Research involving the enzymatic resolution of 5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformation into polyfunctionalised amino acids and dipeptides shows the relevance of pyrazine derivatives in medicinal chemistry for creating novel bioactive compounds (Cremonesi et al., 2009).
  • A study on the synthesis and biological activity of comenic acid derivatives containing isoxazole and isothiazole moieties, where methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate was synthesized and transformed, illustrates the potential of pyrazine derivatives in the development of new pharmaceutical agents (Kletskov et al., 2018).

Material Science and Catalysis

  • In the field of material science, the reaction of pyrazine-2-carboxylic acid with stannic chloride in methanol resulted in the synthesis of 3-methoxycarbonyl-1-methylpyrazinium tetrachlorido(pyrazine-2-carboxylato-κ2 N 1,O)stannate(IV), demonstrating the use of pyrazine derivatives in creating novel materials and catalysts (Najafi et al., 2011).

Safety And Hazards

One of the main concerns with regard to the safety of M76 is its potential toxicity. While the compound is not considered to be particularly toxic in small doses, there is some evidence to suggest that long-term exposure or high doses may pose health risks . It is also recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

methyl 4-methyl-5-oxopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-9-4-5(7(11)12-2)8-3-6(9)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSCXYAFPBDHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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